4-Methylpyrrolidine-3-carboxamide hydrochloride

Stereoselective synthesis Chiral building block Antiviral medicinal chemistry

Obtain the stereochemically defined (3S,4S)-4-methylpyrrolidine-3-carboxamide hydrochloride, a key intermediate from patent US 2023/0391752 A1 for HBV capsid assembly modulators. This HCl salt eliminates hygroscopicity issues of the free base, ensuring accurate weighing for parallel synthesis. - Confirmed 95% purity via HPLC; ideal for fragment-based drug discovery. - Available as the single (3S,4S) enantiomer to avoid biological noise from the inactive isomer. - BenchChem guarantees global cold-chain-free ambient shipping for this stable salt, reducing your landed cost.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
Cat. No. B13244570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrrolidine-3-carboxamide hydrochloride
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCC1CNCC1C(=O)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-4-2-8-3-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H
InChIKeySVGDMAWCGANMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyrrolidine-3-carboxamide HCl Overview


4-Methylpyrrolidine-3-carboxamide hydrochloride (CAS 1955494-58-2, molecular formula C₆H₁₃ClN₂O, MW 164.63) is a chiral, non‑aromatic heterocyclic building block that combines a pyrrolidine ring with a carboxamide at the 3‑position and a methyl substituent at the 4‑position . The compound exists as distinct stereoisomers—most commonly the (3S,4S) and (3R,4R) enantiomers or the racemic trans‑form—making it a member of the 3‑carboxamide pyrrolidine class that has been disclosed in recent patent literature as an intermediate for antiviral agents, especially hepatitis B virus (HBV) inhibitors [1]. Its hydrochloride salt form ensures consistent handling, solubility, and stoichiometric reliability in both academic and industrial synthetic workflows.

Chiral Form Single enantiomer (3S,4S or 3R,4R) for stereochemical control
Salt Form HCl salt for consistent solubility and handling
Research Context Patent-exemplified intermediate for antiviral HBV capsid studies

4-Methylpyrrolidine-3-carboxamide HCl: Replacement Challenges


Generic substitution with simple pyrrolidine-3-carboxamide (e.g., CAS 644972-57-6) or N‑methylpyrrolidine-3-carboxamide (e.g., CAS 1007870-02-1) fails to preserve the key structural attributes required in modern medicinal chemistry campaigns. The unsubstituted parent lacks the C4 methyl group that defines the compound’s stereochemical environment; this methyl substituent is frequently specified in patent Markush claims (e.g., US 2023/0391752 A1) because it directly influences the dihedral angle of the carboxamide side chain and the overall conformational bias of the pyrrolidine ring [1]. Consequently, replacement with an achiral or less‑substituted analog alters the three‑dimensional presentation of the pharmacophore, leading to unanticipated losses in target engagement, selectivity, or metabolic stability. The hydrochloride salt form further distinguishes the compound from free‑base variants by providing reproducible solubility and hygroscopicity profiles that are critical for high‑throughput experimentation and scale‑up .

Unsubstituted analogs
Lack C4 methyl group; may alter conformational bias and pharmacophore presentation
N‑Methylpyrrolidine-3-carboxamide
Methyl on nitrogen not ring carbon; ring flexibility and target engagement may differ
Free base or lower purity forms
Variable storage stability and stoichiometry; salt-form reliability may not transfer

4-Methylpyrrolidine-3-carboxamide HCl vs. Analogs: Quantitative Evidence


Stereochemical Purity vs. Racemate

The (3S,4S)-stereoisomer of 4-methylpyrrolidine-3-carboxamide hydrochloride (CAS 1842349-29-4/2108925-75-1) provides two defined stereocenters, whereas the closest achiral analog, pyrrolidine-3-carboxamide hydrochloride (CAS 644972-57-6), possesses no stereocenters. Even within the same molecular formula class, the racemic trans‑mixture (CAS 2108925-75-1) delivers a 1:1 ratio of enantiomers, meaning a 50% “inactive” or unwanted isomer burden that must be separated or tolerated. In HBV capsid assembly modulator patents, the (3S,4S) configuration is explicitly exemplified as the active stereoisomer, with activity dropping substantially when the stereochemistry is altered [1]. Procurement of the single enantiomer therefore eliminates the need for chiral resolution and guarantees that the stereochemical vector of the methyl and carboxamide groups matches the design hypothesis.

Stereochemical Purity vs. Racemate
Class-level inference
Single enantiomer avoids ~50% unwanted isomer
Eliminates chiral resolution; confirms stereochemistry for patent-exemplified activity
Based on patent examples; exact activity loss not quantified
Stereoselective synthesis Chiral building block Antiviral medicinal chemistry

Chemical Purity and Salt Stability

Commercially sourced 4-methylpyrrolidine-3-carboxamide hydrochloride is offered with a minimum purity specification of 95% (HPLC) . In contrast, the corresponding free‑base form (4-methylpyrrolidine-3-carboxamide, CAS 1341088-01-4) is also listed at 95% purity, but free‑base amines are more prone to carbonate formation and oxidative degradation during storage, which can reduce the actual purity at the time of use. The hydrochloride salt provides a defined counterion that stabilizes the amine, reducing variability in reaction stoichiometry. For comparison, generic pyrrolidine-3-carboxamide hydrochloride is frequently offered without a certified purity specification or at lower purity tiers (e.g., 90%), introducing uncertainty in multi‑step synthetic sequences.

Purity & Salt Stability
Data to verify
≥95% (HPLC) for HCl salt; free base prone to degradation
Reduces reaction failure risk from purity degradation
Vendor-specified; verify lot-specific COA
Organic synthesis Medicinal chemistry Procurement quality

Conformational Rigidity from 4-Methyl Substitution

The 4‑methyl group on the pyrrolidine ring introduces 1,3‑allylic strain and steric interactions that bias the ring pucker and orient the carboxamide group. In the unsubstituted pyrrolidine-3-carboxamide, the ring freely interconverts between envelope conformers, giving an average solution presentation of the carboxamide vector. Introduction of a 4‑methyl substituent reduces the number of accessible low‑energy conformers, as demonstrated by computational studies on related 4‑substituted proline analogs [1]. For the (3S,4S) isomer, this pre‑organization aligns the carboxamide in a pseudo‑equatorial orientation preferred in the HBV capsid assembly modulator pharmacophore [2]. The N‑methyl analog (N‑methylpyrrolidine-3-carboxamide) does not achieve the same conformational restriction because the substituent is on the nitrogen rather than on the ring carbon, leaving the ring pucker largely unconstrained.

Conformational Rigidity
Class-level inference
~50–70% reduction in accessible conformers
Pre-organizes carboxamide vector; may improve target binding entropy
Computational estimate; experimental data limited
Conformational analysis Structure-based drug design Building block rigidity

Orthogonal Functional Groups for Derivatization

4‑Methylpyrrolidine-3-carboxamide hydrochloride retains a free secondary amine (pyrrolidine NH) and a primary carboxamide, enabling sequential functionalization without protecting‑group manipulations. The closest ester analog, methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate (CAS 1260603-20-0), requires saponification to access the carboxamide oxidation state, adding one synthetic step. N‑alkylated variants such as 1‑benzyl‑4‑methylpyrrolidine-3-carboxamide (e.g., C22H27N3O from chem‑space) already occupy the pyrrolidine nitrogen, precluding diversification at that position. The hydrochloride salt also ensures that the amine is protected as the ammonium during storage, allowing direct use in amide coupling or reductive amination after a simple in‑situ neutralization . In contrast, the free‑base form may require an additional salt‑breaking step to ensure controlled stoichiometry.

Orthogonal Handles vs. Analogs
Class-level inference
≥1 synthetic step saved vs. ester or N-protected analogs
Enables sequential amine/carboxamide diversification without protecting groups
Based on common synthetic routes; step count may vary
Multicomponent reactions Protecting group strategy Parallel synthesis

4-Methylpyrrolidine-3-carboxamide HCl: Key Applications


HBV Capsid Assembly Modulator Synthesis

The (3S,4S) enantiomer of 4‑methylpyrrolidine-3-carboxamide hydrochloride is directly applicable as a key intermediate in the preparation of pyrrolidine‑3‑carboxamide derivatives claimed as HBV antiviral agents. The patent US 2023/0391752 A1 explicitly exemplifies stereochemically defined 3‑carboxamide pyrrolidines where the 4‑methyl group and the trans‑amide geometry are critical for capsid assembly modulation [1]. Using the racemic form would introduce an inactive isomer, complicating biological interpretation and potentially violating patent composition‑of‑matter claims.

Conformationally Biased Fragment Libraries

Fragment‑based drug discovery programs benefit from building blocks with restricted conformational flexibility to maximize the information content of initial hits. 4‑Methylpyrrolidine-3-carboxamide hydrochloride offers a stereochemically defined, rigidified pyrrolidine scaffold that can be diversified at the secondary amine and the carboxamide nitrogen. Compared to the unsubstituted pyrrolidine-3-carboxamide, the reduced conformer population (inferred from 4‑substituted proline analogs [1]) increases the probability of obtaining interpretable SAR and high‑resolution co‑crystal structures.

Parallel Library Synthesis with Orthogonal Handles

The combination of a free secondary amine and a primary carboxamide in a stable hydrochloride salt makes this compound ideal for parallel synthesis workflows. The hydrochloride salt can be weighed accurately without hygroscopicity issues, neutralized in situ, and reacted sequentially: first at the pyrrolidine nitrogen via amide coupling or reductive amination, then at the carboxamide nitrogen if desired. This step economy (≥1 step saved versus ester or N‑protected analogs) is valuable when synthesizing 50–500 compound libraries under tight timelines.

Application
Selection Property
Validation Focus
HBV capsid assembly modulator synthesis
Enantiomerically pure (3S,4S) building block
Patent-exemplified stereochemical requirement
Conformationally biased fragment libraries
Restricted ring conformer population
SAR interpretability and co-crystal structure resolution
Parallel library synthesis
Orthogonal amine and carboxamide handles; stable HCl salt
Step economy and stoichiometric control
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